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Compound Name:
(2-Amino-2-

phenylethyl)dimethylamine

Cat. No.: B1274616 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to enhance the reproducibility of amino acid analysis by High-Performance Liquid

Chromatography (HPLC).

Troubleshooting Guide
This guide addresses specific issues encountered during HPLC experiments for amino acid

analysis, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I seeing inconsistent retention times for my amino acid standards?

Retention time (RT) drift is a common issue that can compromise the accuracy of peak

identification and quantification.[1] The primary causes for shifting retention times are related to

the mobile phase, the column, the HPLC system, and environmental conditions.[2][3][4]
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Potential Cause Recommended Solution(s)

Mobile Phase Composition

Prepare fresh mobile phase for each run
to avoid evaporation of volatile organic
components.[5] Ensure accurate and
consistent mixing of solvents, especially
for gradient elution.[6][7] Use a buffer to
control and stabilize the pH.[8]

Column Issues

Allow for adequate column equilibration time

before starting a new analytical batch.[9]

Regularly flush the column with a strong solvent

to remove contaminants.[2] If the column is old

or has been used extensively, consider

replacing it.[3]

| System & Environmental | Use a temperature-controlled column compartment to maintain a

stable temperature.[3][4] Check the pump for leaks and ensure a stable, consistent flow rate.[1]

[10] Degas the mobile phase to prevent air bubbles in the system.[9] |

A systematic approach to diagnosing retention time instability is crucial. Always start by

evaluating the easiest-to-fix possibilities, such as the mobile phase preparation, before

assuming column or hardware failure.[11]
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Caption: Troubleshooting workflow for retention time instability.
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Question: My chromatogram shows poor peak shapes (tailing, fronting, or split peaks). What

should I do?

Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[12] Poor peak

shapes can affect integration accuracy and resolution. The most common peak shape problem

is tailing, which is often caused by interactions between basic analytes and acidic silanol

groups on the silica-based column packing.[13]

Troubleshooting Poor Peak Shape

Peak Problem Potential Cause(s) Recommended Solution(s)

Tailing Peaks

Secondary silanol
interactions; Column
contamination or
degradation; Column
overload.[2]

Adjust mobile phase pH to
suppress silanol ionization
(e.g., pH < 3).[13] Reduce
sample injection volume or
concentration.[2] Use a
high-purity, end-capped
column.

Fronting Peaks
Column overload; Improper

sample solvent.[2]

Dilute the sample. Ensure the

sample solvent is weaker than

or matches the mobile phase.

[2]

| Split Peaks | Clogged column inlet frit; Column void or channeling; Mismatch between sample

solvent and mobile phase.[2][12] | Back-flush the column (if permissible). Replace the column

frit or the entire column. Ensure the sample is fully dissolved in a compatible solvent.[2] |

Question: I am observing ghost peaks in my chromatogram. What is their source?

Ghost peaks are unexpected peaks that appear in a chromatogram, which can be due to

sample carryover, contamination in the mobile phase, or late elution from a previous injection.

[14]
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Potential Cause Recommended Solution(s)

Injector Carryover
Implement a robust needle wash protocol
between injections.

Contaminated Mobile Phase

Use high-purity HPLC-grade solvents and

reagents. Filter all aqueous mobile phases

before use.[2]

Late Elution

Extend the gradient run time or add a high-

organic wash step at the end of each run to

elute strongly retained compounds.

| System Contamination | Flush the entire HPLC system, including the injector and detector

flow cell. |

Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring reproducibility in amino acid analysis?

While the entire workflow is important, sample preparation, including protein hydrolysis and

derivatization, is often the most critical and variable step.[15][16] Incomplete hydrolysis can

lead to inaccurate quantification, while inconsistent derivatization can cause significant

variations in detector response.[15][16]

Q2: What are the advantages of pre-column versus post-column derivatization?

Both techniques are used to attach a chromophore or fluorophore to amino acids to enhance

detection.[17][18]

Pre-column derivatization: The reaction occurs before the sample is injected into the HPLC.

It generally offers higher sensitivity and a wider choice of reagents.[19][20] However, the

stability of the derivatives can be a concern, and excess reagent must be separated

chromatographically.[17]

Post-column derivatization: The reaction takes place after the amino acids are separated on

the column and before they reach the detector. This method is highly reproducible and less
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susceptible to matrix interference, but it requires more complex hardware and may have

lower sensitivity.[17][19]
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Caption: Comparison of pre-column and post-column derivatization workflows.

Q3: How can I minimize amino acid contamination in my samples?

Amino acid contamination can come from various sources in the laboratory environment.[21]

High levels of background contamination can compromise the analysis of low-concentration

samples.

Common Sources and Prevention Strategies

Contamination Source Prevention Strategy

Analyst

Always wear powder-free gloves and
change them frequently. Avoid touching
surfaces that will come into contact with
the sample.

Environment

Perform sample preparation in a clean, low-

dust, and low-traffic area. Avoid working near air

vents.[21]

Reagents & Glassware

Use high-purity water and reagents. Pyrolyze

glassware at 400-500°C to remove residual

amino acids.[22]

| Lab Supplies | Be aware that some materials like paper wipes can be a source of aspartate

and glutamate.[21] |

Q4: Which derivatization reagents are commonly used for pre-column derivatization?

Several reagents are available, each with specific properties. The choice often depends on the

detection method (UV or fluorescence) and whether primary and/or secondary amino acids

need to be analyzed.[23]

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent

derivatives. It does not react with secondary amines like proline and hydroxyproline.[18][20]
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9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines

to form fluorescent derivatives.[24] It is often used in combination with OPA for

comprehensive amino acid analysis.[20]

Phenylisothiocyanate (PITC): Reacts with both primary and secondary amines to form UV-

active derivatives (also known as Edman degradation).[25]

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A stable reagent that reacts with

both primary and secondary amino acids to form highly fluorescent and stable derivatives.

[20][26]

Experimental Protocols
Protocol 1: Acid Hydrolysis of Protein Samples

This protocol is a standard method for releasing individual amino acids from protein

backbones.

Materials:

6 M Hydrochloric Acid (HCl), high purity

Pyrolyzed glass hydrolysis tubes (e.g., 6 x 50 mm)

Vacuum hydrolysis station or vacuum oven

Nitrogen gas

Heating block or oven set to 110°C

Methodology:

Accurately transfer a known amount of purified protein (ideally 50-500 picomoles) into a

hydrolysis tube.[22]

Lyophilize or dry the sample completely under vacuum.

Add 100-200 µL of 6 M HCl to the tube.
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Freeze the sample in a dry ice/ethanol bath.

Evacuate the tube to a high vacuum and seal it, or backfill with nitrogen gas before sealing.

Place the sealed tube in a heating block or oven at 110°C for 24 hours.[27] Note: For

tryptophan protection, 3% mercaptoethanol can be added.[28]

After hydrolysis, cool the tube to room temperature.

Carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum

centrifuge.

Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or the initial mobile

phase) for derivatization and HPLC analysis.

Protocol 2: Automated Pre-Column Derivatization with OPA and FMOC

This protocol utilizes an autosampler to perform the derivatization, which significantly improves

reproducibility.[24][29] It is designed for the analysis of both primary (OPA) and secondary

(FMOC) amino acids.

Reagents:

Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of

Borate Buffer and 100 µL of 3-mercaptopropionic acid.

FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

Autosampler Program sequence:

Draw 12.5 µL of Borate Buffer.

Draw 5.0 µL of the reconstituted sample or standard.

Mix the contents in the needle/loop (e.g., 5 times at maximum speed).
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Wait for 0.2 minutes to allow for primary amine buffering.

Draw 2.5 µL of OPA Reagent.

Mix thoroughly (e.g., 10 times). This step derivatizes the primary amino acids.

Draw 5.0 µL of FMOC Reagent.

Mix thoroughly (e.g., 10 times). This step derivatizes the secondary amino acids.

Inject the final mixture onto the HPLC column. The total reaction is typically complete within

1-2 minutes.[24][29]
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Caption: Automated OPA/FMOC pre-column derivatization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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